L-4-Methoxyphenylglycine
Description
L-4-Methoxyphenylglycine (C₉H₁₁NO₃, molecular weight: 181.19 g/mol) is a non-proteinogenic amino acid derivative characterized by a methoxy (-OCH₃) substituent at the para position of the phenyl group attached to the glycine backbone. The methoxy group is electron-donating, enhancing lipophilicity compared to polar substituents like hydroxyl (-OH) or charged groups.
Properties
Molecular Weight |
181.19 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
L-4-Methoxyphenylglycine belongs to a class of para-substituted phenylglycine derivatives. Below is a systematic comparison with key analogs, focusing on structural variations, substituent effects, and synthesis pathways.
Structural and Functional Group Analysis
Substituent Effects on Physicochemical Properties
- Solubility : Hydroxyl and nitro groups enhance water solubility via hydrogen bonding or polarity, whereas methoxy and halogen substituents reduce aqueous solubility.
- Stability: Electron-withdrawing groups (e.g., -Cl, -NO₂) improve resistance to oxidation but may reduce reactivity in nucleophilic reactions.
Notes
Synthesis Challenges : Methoxy group introduction may require protection/deprotection steps to avoid side reactions, increasing synthetic complexity compared to halogenated analogs.
Industrial Relevance : Suppliers list this compound alongside specialty chemicals, suggesting niche applications in asymmetric synthesis or drug discovery.
Preparation Methods
Oxidative Preparation via Manganese(IV) Oxide-Mediated Oxidation
One of the advanced methods for preparing α-amino acid derivatives, including L-4-methoxyphenylglycine, involves manganese(IV) oxide-mediated oxidation of N-protected glycine derivatives. This method was described in a 2017 study focusing on the synthesis of α-imino carboxylic acid derivatives, which are key intermediates in the preparation of unnatural α-amino acids.
- The process uses N-(4-methoxyphenyl)glycine derivatives protected by tert-butoxycarbonyl groups.
- Manganese(IV) oxide acts as an oxidant to convert glycine derivatives into α-imino esters without the need for unstable glyoxylic acid derivatives.
- The method avoids harsh conditions and allows the synthesis of various α-imino carboxylic acid derivatives, including phenyl esters, perfluoroalkyl esters, imides, and thioesters.
- The resulting imines can be used in asymmetric Mannich reactions to yield this compound derivatives with improved chemical yields and stereoselectivity.
Experimental Conditions and Analytical Data:
| Parameter | Details |
|---|---|
| Reaction atmosphere | Argon positive pressure |
| Solvent | CHCl₃ (chloroform) for extraction |
| Reaction time | 90 minutes at room temperature |
| Product isolation | Evaporation in vacuo, acidification with 5% KHSO₄, extraction with CHCl₃, drying over Na₂SO₄ |
| Product form | N-(tert-butoxycarbonyl)-N-(4-methoxyphenyl)glycine, white powder |
| Spectroscopic data | ¹H-NMR (300 MHz, DMSO-d₆, 40°C): δ 1.35 (s, 9H), 3.73 (s, 3H), 4.13 (s, 2H), 6.87 (d, J=8.6 Hz, 2H), 7.17 (d, J=8.6 Hz, 2H), 12.6 (s, 1H) |
| IR (KBr) | 1415, 1513, 1668, 1769, 3142 cm⁻¹ |
| Mass Spectrometry (ESI⁺) | m/z 304 (M+Na⁺, 100%) |
| Elemental Analysis | Calculated for C₁₄H₁₉NO₅: C 59.78%, H 6.81%, N 4.98%; Found: C 59.62%, H 6.75%, N 4.90% |
This protocol provides a convenient and versatile route to this compound derivatives and related compounds, with potential for broad substrate scope and applications in asymmetric synthesis.
Enantiomeric Resolution via Crystallization of Sulfate Salts
Although this method is more commonly reported for related compounds such as 4-hydroxyphenylglycine, principles of enantiomeric resolution via selective crystallization of sulfate salts can be adapted for this compound.
- Starting from racemic Dthis compound (analogous to the hydroxy analogue), the compound is dissolved in a solvent mixture containing an organic solvent, sulfuric acid, and water at elevated temperature.
- The solution is cooled, and seed crystals of the desired enantiomer's sulfate salt are added to induce selective crystallization.
- The crystallized enantiomer sulfate salt is filtered off.
- The mother liquor is then treated by heating and addition of more racemic material and acid to recover the opposite enantiomer sulfate salt by a similar crystallization process.
- Finally, the sulfate salts are converted to free amino acids by alkali hydrolysis (e.g., with NaOH or KOH).
- This method avoids complex chemical reactions or expensive chiral resolving agents.
- However, it requires careful control of supersaturation to prevent unwanted crystallization of the opposite enantiomer.
- The yield and productivity depend on the efficiency of crystallization and the amount of seed crystals used.
Typical Experimental Conditions:
| Step | Conditions/Details |
|---|---|
| Solvent system | Ethanol/water/sulfuric acid mixture |
| Temperature | Dissolution at ~60°C; crystallization at 0–40°C |
| Seed crystals | 2 wt% or more relative to dissolved racemate |
| Crystallization time | Variable, until complete precipitation |
| Hydrolysis | Aqueous alkali treatment to liberate free amino acid |
This approach is industrially relevant for obtaining optically pure this compound, though it requires optimization to maximize yield and purity.
Schiff Base Formation and Hydrolysis for Optical Resolution
A classical method for the preparation and resolution of optically active phenylglycine derivatives involves Schiff base formation followed by selective hydrolysis.
- The racemic α-phenylglycine amide is reacted with benzaldehyde in aqueous alkaline medium (pH ~10.6) to form Schiff base derivatives.
- The Schiff base of one enantiomer crystallizes preferentially and can be separated by filtration.
- The Schiff base is then decomposed and hydrolyzed in strong mineral acid (e.g., sulfuric acid) at elevated temperatures (90–110°C) to yield the optically active amino acid.
- Careful control of temperature prevents racemization.
- The process allows simultaneous distillation of benzaldehyde, facilitating purification.
| Parameter | Details |
|---|---|
| Starting materials | D- and L-α-phenylglycine amides |
| Reaction pH | 10.6 (for Schiff base formation) |
| Benzaldehyde amount | 2 equivalents relative to amino acid |
| Temperature | 30°C for Schiff base formation; 100°C for hydrolysis |
| Yield of Schiff base | ~97% theoretical yield |
| Yield of optically active amino acid | ~87% after hydrolysis |
| Specific rotation | [α]D20 = -157.0° (C=1.0; 1.0 N HCl) for D-enantiomer |
This method is well-established for phenylglycine derivatives and can be adapted for this compound with appropriate modifications.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Manganese(IV) Oxide-Mediated Oxidation | N-(4-methoxyphenyl)glycine derivatives, MnO₂, argon atmosphere | Avoids unstable intermediates; versatile; good stereoselectivity | Requires protected intermediates; specialized oxidant |
| Enantiomeric Resolution via Sulfate Salt Crystallization | DL-racemate, sulfuric acid, organic solvents, seed crystals | Simple, no expensive chiral agents | Risk of co-crystallization; lower productivity |
| Schiff Base Formation and Hydrolysis | Benzaldehyde, alkaline aqueous media, sulfuric acid hydrolysis | High yield; established method; simultaneous purification | Requires careful pH and temperature control to avoid racemization |
Q & A
Basic: What are the established synthetic routes for L-4-Methoxyphenylglycine, and how can its structural purity be validated?
Answer:
this compound is typically synthesized via nucleophilic substitution or condensation reactions involving 4-methoxyphenyl precursors. A common approach involves reacting 4-methoxybenzaldehyde with glycine derivatives under catalytic conditions . Structural validation requires:
- NMR spectroscopy : Confirm methoxy (-OCH₃) proton signals at ~3.8 ppm (¹H NMR) and carbonyl resonance in ¹³C NMR.
- Mass spectrometry : Molecular ion peaks (e.g., m/z 195.06 for C₉H₁₁NO₃·HCl) to verify molecular weight .
- HPLC : Assess purity (>95% recommended for pharmacological studies) using reverse-phase columns and UV detection at 254 nm .
Advanced: How can researchers optimize the enantiomeric purity of this compound during synthesis?
Answer:
Enantiomeric purity is critical for biological activity. Strategies include:
- Chiral catalysts : Use (R)- or (S)-BINOL-based catalysts to enhance stereoselectivity during glycine coupling .
- Chiral HPLC : Employ columns like Chiralpak IG-3 for separation and quantify enantiomers via UV/ECD detectors .
- Circular Dichroism (CD) : Validate optical activity by comparing CD spectra to reference standards .
Basic: What pharmacological mechanisms are associated with this compound, and how are they experimentally evaluated?
Answer:
The methoxy group enhances bioavailability and receptor binding. Key mechanisms under study:
- Enzyme inhibition : Assay acetylcholinesterase or monoamine oxidase activity via spectrophotometric methods (e.g., Ellman’s reagent for thiol quantification) .
- Receptor binding : Radioligand displacement assays (e.g., using ³H-labeled serotonin receptors) to measure IC₅₀ values .
- In vitro models : Cell viability assays (MTT/XTT) to screen cytotoxicity and therapeutic windows .
Advanced: How can contradictory spectral data (e.g., NMR or IR) for this compound derivatives be resolved?
Answer:
Contradictions often arise from solvation, tautomerism, or impurities. Mitigation steps:
- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by analyzing signal splitting at different temperatures .
- DSC/TGA : Detect hydrate formation or decomposition events affecting IR carbonyl stretches (~1700 cm⁻¹) .
- DFT calculations : Compare experimental IR/NMR with computational models (e.g., Gaussian09) to assign ambiguous peaks .
Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Use electrospray ionization (ESI+) in MRM mode (e.g., m/z 195→138 transition) for high sensitivity .
- Internal standards : Deuterated analogs (e.g., D₃-4-methoxyphenylglycine) to correct matrix effects .
- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to reduce interference .
Advanced: How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?
Answer:
- Systematic derivatization : Modify methoxy position (e.g., 3-methoxy vs. 4-methoxy) and glycine backbone (e.g., N-sulfonyl groups) .
- Molecular docking : Use AutoDock Vina to predict binding affinities toward target proteins (e.g., GPCRs) .
- Free-Wilson analysis : Quantify contributions of substituents to biological activity using multivariate regression .
Basic: What are the best practices for reporting experimental data on this compound in peer-reviewed journals?
Answer:
Follow guidelines from Beilstein Journal of Organic Chemistry :
- Data transparency : Include raw spectral data (NMR, HPLC) in supplementary materials.
- Reproducibility : Detail reaction conditions (solvent, temperature, catalyst loading) and purification steps.
- Ethical compliance : Explicitly state that the compound is not FDA-approved for human/animal use .
Advanced: How can computational methods enhance the study of this compound’s metabolic pathways?
Answer:
- In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 oxidation sites .
- Molecular dynamics : Simulate membrane permeability (e.g., blood-brain barrier penetration) via CHARMM force fields .
- QSAR models : Train models on existing pharmacokinetic data to predict half-life or clearance rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
